N-benzoylphenylalanylphenylalanine is a synthetic compound that has attracted attention in various fields of scientific research due to its unique structural characteristics and potential applications. It is classified as an amide, which is characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound incorporates both phenylalanine and benzoyl groups, which may contribute to its biological activity and stability.
The compound can be synthesized through organic chemistry methods, utilizing readily available precursors like phenylalanine derivatives and benzoyl chloride. Its synthesis and characterization are crucial for exploring its applications in medicinal chemistry and biochemistry.
N-benzoylphenylalanylphenylalanine falls under the category of amide compounds. Amides are known for their diverse biological activities and are commonly used as intermediates in organic synthesis.
The synthesis of N-benzoylphenylalanylphenylalanine typically involves the following steps:
N-benzoylphenylalanylphenylalanine has a complex molecular structure that can be represented as follows:
N-benzoylphenylalanylphenylalanine can participate in several chemical reactions:
The mechanism by which N-benzoylphenylalanylphenylalanine exerts its biological effects involves interaction with specific molecular targets:
N-benzoylphenylalanylphenylalanine has several notable applications in scientific research:
This compound's diverse properties make it a valuable subject for ongoing research in various scientific domains, particularly in drug development and biochemistry.
N-Benzoylphenylalanylphenylalanine represents a structurally complex dipeptidomimetic compound featuring an N-terminal benzoyl capping group. Its molecular design integrates principles of peptide chemistry and aromatic pharmacophore engineering to achieve specific biological targeting, particularly toward phenylalanyl-tRNA synthetase (PheRS) and integrin receptors. The synthesis leverages both traditional peptide coupling strategies and advanced bioorthogonal approaches, enabling precise control over stereochemistry and reactive functionality.
Bioisosteric replacement serves as a cornerstone strategy for optimizing the pharmacological and physicochemical properties of N-benzoylphenylalanylphenylalanine derivatives. The benzamide moiety is a prime target for such modifications due to its critical role in target engagement through π-stacking and hydrogen bonding interactions. Systematic exploration of substituents on the benzoyl ring, particularly at the ortho and meta positions, has revealed pronounced effects on binding affinity and selectivity.
Research demonstrates that 2,6-disubstitution patterns on the benzoyl ring significantly enhance binding to targets like VCAM/VLA-4, with small alkyl groups (methyl, ethyl) and halogens (Cl, F) being well-tolerated [9]. This tolerance stems from favorable van der Waals contacts within hydrophobic binding pockets. Conversely, para-substitutions often lead to steric clashes or disrupted planarity, diminishing affinity. Beyond aromatic ring modifications, amide bond isosteres—such as reversed amides, thioamides, or sulfonamides—provide metabolic stability while preserving the spatial orientation crucial for target recognition. These replacements mitigate susceptibility to proteolytic cleavage without compromising the molecule's ability to engage key hydrogen-bond acceptors in the PheRS active site.
Table 1: Influence of Benzoyl Ring Substitution on Biological Activity
Substituent Position | Substituent Type | Effect on Target Affinity | Proposed Mechanism |
---|---|---|---|
2,6-diCl | Halogen | ↑↑↑ (Strong increase) | Enhanced hydrophobic packing |
2-Me,6-Cl | Mixed alkyl/halogen | ↑↑ (Moderate increase) | Optimal steric bulk distribution |
3-CF₃ | Electron-withdrawing | ↑ (Mild increase) | Dipole stabilization |
4-F | Halogen | ↓ (Decrease) | Disrupted planarity/desolvation cost |
2,4,6-triMe | Alkyl | ↓↓ (Significant decrease) | Excessive steric hindrance |
The site-specific incorporation of N-benzoylphenylalanylphenylalanine analogs into proteins relies on engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs, primarily derived from Methanocaldococcus jannaschii tyrosyl or E. coli phenylalanyl systems. These systems exploit the structural plasticity of the aaRS active site to accommodate bulky benzoylated phenylalanine derivatives while maintaining fidelity against canonical amino acids [8].
Critical to this approach is the "orthogonality" criterion: the engineered aaRS must exclusively recognize the target unnatural amino acid (UAA) and charge it onto a cognate tRNA that decodes a specific nonsense codon (typically the amber stop codon, UAG). For benzoylphenylalanine derivatives, key design considerations include:
This engineered system enables the cotranslational installation of N-benzoylphenylalanylphenylalanine analogs in response to UAG codons, facilitating studies of protein-protein interactions or structure-function relationships.
Table 2: Key Components for Orthogonal Incorporation of Benzoylphenylalanine Analogs
System Component | Wild-Type Function | Engineering Strategy | Role in UAA Incorporation |
---|---|---|---|
PheRS α-subunit | Catalytic aminoacylation | Active site enlargement (A294G, T251G mutations) | Binds benzoylphenylalanine analog |
PheRS β-subunit | Editing domain hydrolysis | Editing site inactivation (HβQ mutation) | Prevents hydrolysis of charged UAA-tRNA |
tRNAPheCUA | Decodes UUU/UUC Phe codons | Anticodon change to CUA; acceptor stem optimization | Binds UAG codon; accepts charged UAA |
Elongation Factor | Delivers aa-tRNA to ribosome | Unmodified | Delivers UAA-tRNACUA to UAG codon |
Halogenation of the benzophenone moiety in p-benzoyl-L-phenylalanine (pBpa)—a key structural analog within the N-benzoylphenylalanylphenylalanine design space—dramatically enhances photoreactivity for covalent protein-protein interaction (PPI) capture. Benzophenones form a reactive triplet diradical state upon UV-A (350–365 nm) irradiation, enabling hydrogen abstraction from proximal C–H bonds followed by covalent bond formation. However, traditional pBpa exhibits low quantum yield (Φ = 0.05–0.4) and molar absorptivity (ε < 300 M−1 cm−1), limiting crosslinking efficiency [3].
Introducing electron-withdrawing halogens (F, Cl, Br, CF₃) at the para or meta positions of the distal benzoyl ring lowers the energy barrier for the n→π* transition, accelerating the formation of the reactive triplet state:
Table 3: Photocrosslinking Efficiency of Halogenated pBpa Analogs
Analog | Substitution | Relative Incorporation Yield (%) | Relative Crosslinking Yield (vs pBpa) | Key Application |
---|---|---|---|---|
pBpa | None | 100 | 1.0 (Reference) | Baseline photochemistry |
4-F-Bpa | para-F | 98 | 3.5 | Gal80-Gal4 capture in yeast |
4-CF₃-Bpa | para-CF₃ | 95 | 23.0 | Moderate-affinity PPIs in vitro |
3-Cl-Bpa | meta-Cl | 70 | 30.0 | VP16-Med25 interaction capture |
3-CF₃-Bpa | meta-CF₃ | 45 | 49.0 | Challenging low-affinity transient PPIs |
Stereochemical control is paramount in the synthesis of N-benzoylphenylalanylphenylalanine, as D- and L-enantiomers exhibit drastically different biological activities. PheRS displays stringent enantioselectivity, preferentially activating and charging L-phenylalanine onto tRNAPhe. This selectivity extends to synthetic analogs like N-benzoylphenylalanylphenylalanine:
Table 4: Stereoselectivity of PheRS Toward N-Benzoylphenylalanylphenylalanine Enantiomers
Enzyme Source | Preferred Enantiomer | Km (L) vs Km (D) (μM) | Proofreading Mechanism | Inhibition (Ki D-Isomer, μM) |
---|---|---|---|---|
E. coli | L | 1.5 vs >500 | Post-transfer editing | 12.3 |
S. cerevisiae | L | 2.1 vs >1000 | Post-transfer editing | 18.7 |
Turkey liver | L | 0.8 vs >800 | Pre-transfer editing | 9.5 |
Methanosarcina barkeri | L | 0.9 vs >600 | Post-transfer editing | 14.8 |
Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: